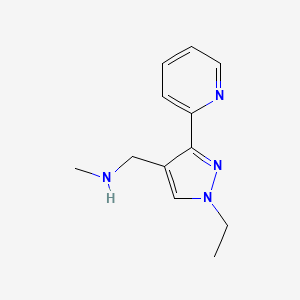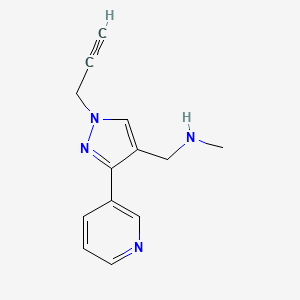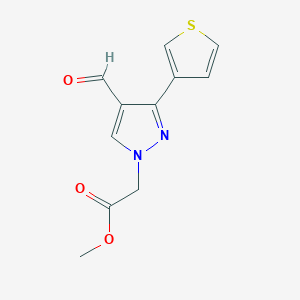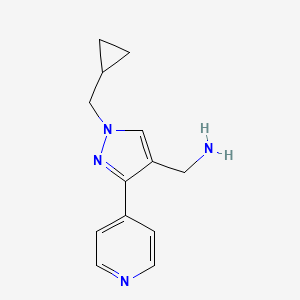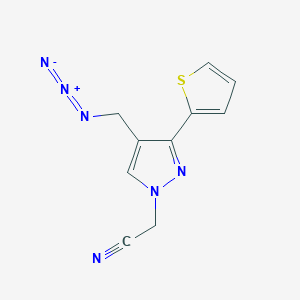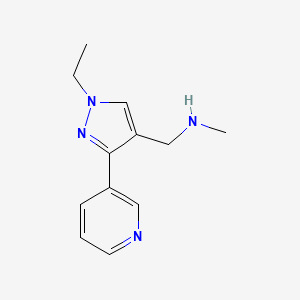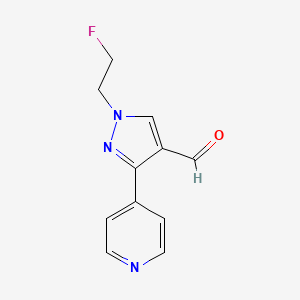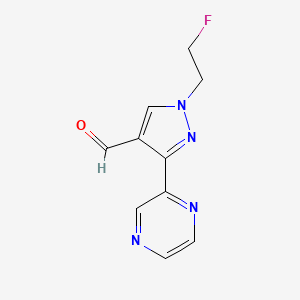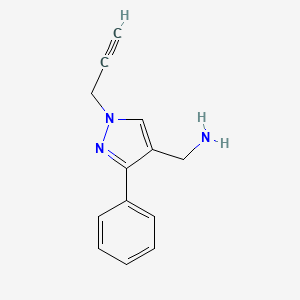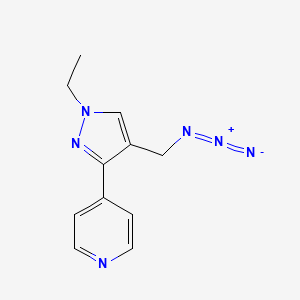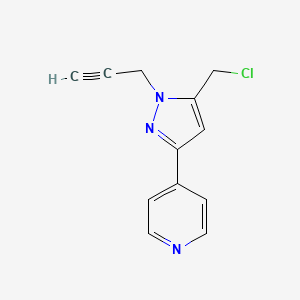
4-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
4-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, also known as CM-PP, is a synthetic organic compound that has recently gained attention for its potential applications in scientific research. CM-PP has a wide range of biochemical and physiological effects, and its unique structure makes it an attractive candidate for a variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies :
- The synthesis of pyrazole derivatives, including those structurally similar to the compound , has been a topic of interest. For instance, the work by Sayed, Khalil, Ahmed, & Raslan (2002) describes the synthesis of various pyrazole compounds, which could offer insights into the synthetic pathways of the compound.
- Another study by Aly, Abdo, & El-Gharably (2004) discusses the synthesis of novel pyrazole derivatives, which might be relevant for understanding the synthesis of similar compounds.
Catalytic Applications :
- The compound's potential in catalytic applications has been explored. Nyamato, Ojwach, & Akerman (2014) investigated pyrazole-based metal complexes for their role in ethylene oligomerization reactions. This study provides insights into how similar compounds could function in catalytic processes.
Antimicrobial and Antioxidant Activities :
- Research by Bonacorso et al. (2015) highlights the synthesis of pyrazole-pyridine compounds and their subsequent evaluation for antioxidant and antimicrobial properties. This suggests potential biological applications of similar compounds.
Molecular Docking and Antimicrobial Activity :
- The study of molecular structures and docking, along with antimicrobial activity assessment, as seen in the work of Sivakumar et al. (2021), provides valuable insights into the potential biological interactions and applications of pyrazole-pyridine compounds.
Spectroscopic and Computational Studies :
- Investigations into the molecular structure, spectroscopy, and theoretical computational studies of pyrazole derivatives, as conducted by Shen et al. (2012), can offer a deeper understanding of the physical and chemical properties of such compounds.
Eigenschaften
IUPAC Name |
4-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-2-7-16-11(9-13)8-12(15-16)10-3-5-14-6-4-10/h1,3-6,8H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMRGMXSWBBKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



